2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde

Catalog No.
S14141276
CAS No.
M.F
C10H9BrO3
M. Wt
257.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ace...

Product Name

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetaldehyde

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

InChI

InChI=1S/C10H9BrO3/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h2,5-6H,1,3-4H2

InChI Key

DWAXZHCBSWPWBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CC=O

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde is a chemical compound characterized by its molecular formula C10H9BrO3C_{10}H_9BrO_3 and a molar mass of 257.08 g/mol. It is a derivative of the benzo[b][1,4]dioxin class, featuring a bromine atom at the 8th position and an acetaldehyde group at the 6th position of the dioxin structure. This compound is notable for its unique structural features that contribute to its potential reactivity and biological activity .

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde typically involves two main steps:

  • Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxin, is brominated using bromine or N-bromosuccinimide in a suitable solvent like dichloromethane.
  • Formylation: The introduction of the acetaldehyde group is achieved through Vilsmeier-Haack reaction conditions using dimethylformamide and phosphorus oxychloride .

These methods can be optimized for higher yields and purity in industrial applications.

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde serves several purposes across various fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules that contain the benzo[b][1,4]dioxin scaffold.
  • Biological Research: The compound can be utilized in studying enzyme-catalyzed reactions involving aldehydes and brominated compounds.
  • Pharmaceutical Development: It may serve as a precursor for pharmaceuticals targeting bromine-sensitive pathways .

The interaction studies of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde focus on its ability to form covalent bonds with biological macromolecules. Such interactions could potentially inhibit enzyme activity or alter protein function due to the reactivity of both the aldehyde and bromine substituents. Further research is necessary to elucidate these mechanisms fully.

Several compounds share structural similarities with 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde. These include:

  • 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid

Uniqueness

What sets 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde apart from these similar compounds is its specific combination of a bromine atom and an aldehyde group on the benzo[b][1,4]dioxin scaffold. This unique configuration may influence its reactivity and biological interactions differently than other derivatives lacking these specific functional groups .

Traditional Bromination Methods

Early bromination strategies for benzo[b]dioxin derivatives relied on halogenation in molten states, often requiring iron catalysts or organic solvents. For example, Pesin et al. demonstrated the synthesis of tetrabromotetrahydro-2,1,3-benzothiadiazole via bromine addition, followed by dehydrohalogenation to restore aromaticity. This two-step process, while functional, suffered from moderate yields (60–70%) and byproduct formation due to incomplete dehydrohalogenation.

A pivotal advancement emerged with the use of aqueous hydrobromic acid (HBr) or nitric acid (HNO₃) as reaction media. By reacting elemental bromine with benzo[b]dioxin precursors in concentrated HBr at reflux temperatures (110–120°C), bromination proceeds via direct hydrogen substitution rather than addition. This single-step method achieves near-quantitative yields (>95%) of mono- or di-brominated products while minimizing side reactions. For instance, 4,5-dibromo-2,1,3-benzothiadiazole was synthesized in 96% yield using this approach.

Table 1: Comparison of Bromination Methods

MethodReaction MediumTemperature (°C)Yield (%)Byproducts
Molten State Organic solvent150–20060–70Addition products
Aqueous HBr/HNO₃ 48% HBr110–122>95Minimal

Regioselective Bromination Techniques

Regioselectivity in bromination is critical for positioning substituents at the 8th position of the benzo[b]dioxin scaffold. The use of aryl sulfoxides as activators with trimethylbromosilane (TMSBr) enables precise control over substitution patterns. For example, when the para position of a phenolic compound is unoccupied, bromination favors para substitution (90% selectivity), whereas ortho substitution dominates (85% selectivity) if the para position is blocked. This method, conducted at 0–50°C in dichloromethane, achieves 70–85% yields with minimal purification required.

Mechanistic studies suggest that the bulky sulfoxide group directs bromine electrophiles to sterically accessible positions, while TMSBr acts as a mild brominating agent to prevent overhalogenation. This approach has been adapted for benzo[b]dioxin systems, enabling selective 8-bromination without affecting adjacent functional groups.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

255.97351 g/mol

Monoisotopic Mass

255.97351 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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